molecular formula C7H7NO2 B142956 6-Methylnicotinic acid CAS No. 3222-47-7

6-Methylnicotinic acid

Cat. No.: B142956
CAS No.: 3222-47-7
M. Wt: 137.14 g/mol
InChI Key: RZOKQIPOABEQAM-UHFFFAOYSA-N
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Description

6-Methylnicotinic acid is a chemical compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.1360 g/mol . . This compound is a derivative of nicotinic acid, which is a form of vitamin B3. It is characterized by a methyl group attached to the sixth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridine with carbon dioxide under high pressure and temperature conditions . Another method includes the oxidation of 6-methylpyridine using nitric acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 6-methylpyridine. This process is carried out in the presence of a catalyst, such as vanadium pentoxide, at elevated temperatures. The reaction yields this compound along with by-products that are separated through distillation and crystallization .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKQIPOABEQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185978
Record name 6-Methylnicotinic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-47-7
Record name 6-Methylnicotinic acid
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Record name 3222-47-7
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Record name 6-Methylnicotinic acid
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Record name 6-Methylnicotinic acid
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Record name 6-METHYLNICOTINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-methylnicotinic acid?

A1: this compound has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. []

Q2: What does the crystal structure of this compound reveal about its molecular arrangement?

A2: X-ray crystallography studies show that this compound exists as a nearly planar molecule. In its crystalline state, the molecules arrange themselves in a partially overlapped fashion, with parallel pyridine rings exhibiting a face-to-face distance suggestive of π–π stacking interactions. []

Q3: What types of intermolecular interactions are observed in the crystal structure of this compound?

A3: In the crystal lattice, this compound molecules interact through O—H⋯N hydrogen bonds, representing a primary interaction. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the crystal structure. []

Q4: How can the vibrational properties of this compound be studied?

A4: Density Functional Theory (DFT) calculations provide insights into the vibrational characteristics of this compound. These computations allow for the determination and analysis of the molecule's equilibrium geometry and harmonic frequencies. []

Q5: How does this compound typically coordinate with metal ions?

A5: While this compound primarily coordinates to metal ions in a monodentate fashion through a carboxylate oxygen atom [], its derivative, 6-methyl-2-oxonicotinate (6m2onic), exhibits diverse coordination modes with first-row transition metal ions, forming both mononuclear and polynuclear complexes with varying dimensionality. []

Q6: What is unique about the coordination behavior of 6-methyl-2-oxonicotinate (6m2onic)?

A6: 6m2onic demonstrates a remarkable ability to generate structurally diverse complexes with first-row transition metal ions. This diversity ranges from isolated complexes to intricate 3D frameworks, highlighting the ligand's versatility in coordination chemistry. []

Q7: Are there examples of this compound acting as a bridging ligand in metal complexes?

A7: Yes, in the presence of copper(II) ions and specific reaction conditions, this compound can form polymeric structures where it acts as a bridging ligand. This bridging behavior contributes to the formation of extended networks within the crystal structure. []

Q8: Can the coordination of this compound with metal ions impact its fluorescence properties?

A8: Yes, the coordination environment can significantly influence the fluorescence properties of complexes containing this compound derivatives. For instance, the reduction of a Cu(II) complex with a this compound derivative can lead to the formation of a fluorescent Cu(I) complex, demonstrating a redox-triggered fluorescence switch. []

Q9: What kind of magnetic behavior has been observed in complexes containing 6-methyl-2-oxonicotinate (6m2onic)?

A9: Studies on complexes containing 6m2onic have revealed fascinating magnetic properties. Notably, Cu(II) complexes with this ligand show ferromagnetic exchange interactions, confirmed through magnetic susceptibility measurements and theoretical calculations. [, ]

Q10: How can this compound be modified to create deuterated nicotinoylating agents?

A10: Deuterated methyl derivatives of this compound can be prepared by H-D exchange reactions. This process, carried out in the presence of NaOD/D2O under heating, selectively replaces the methyl hydrogens with deuterium atoms. These deuterated derivatives are valuable for applications such as protein modification and analysis. []

Q11: What types of reactions are commonly employed to synthesize derivatives of this compound?

A11: Common synthetic approaches to modify this compound include reactions like amide and nitrile formation. These transformations involve the carboxylic acid functionality of this compound reacting with amines or ammonia derivatives, leading to a range of structurally diverse compounds with potential biological activity. [, , , , ]

Q12: What is a notable regioselective reaction involving this compound?

A12: A specific bacterial strain has been identified that can catalyze the regioselective hydroxylation of this compound at the C2 position. This bacterial-mediated transformation introduces a hydroxyl group specifically at the 2-position of the pyridine ring, highlighting a unique biocatalytic route to modify this compound. [, ]

Q13: Has this compound itself been investigated for biological activity?

A13: While this compound has served primarily as a scaffold for developing other biologically active compounds, some studies suggest it might possess antiaggregational activity for thrombocytes, although further research is needed to confirm these preliminary findings. []

Q14: Have any derivatives of this compound shown promising biological activities?

A14: Derivatives of this compound, particularly those incorporating amide or nitrile functionalities, have displayed a range of biological activities in various studies. These include anti-inflammatory, analgesic, and neurotropic effects, suggesting their potential as lead compounds for drug discovery. [, , ]

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